4,4'-(Carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-6,2-diyl)azo))bis(benzoic) acid, sodium salt
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
Proton NMR (¹H-NMR) of this compound would exhibit the following features:
- Aromatic protons : Multiplets between δ 6.8–8.5 ppm, corresponding to naphthalene and benzene rings. Protons adjacent to electron-withdrawing groups (e.g., -SO₃⁻, -N=N-) appear downfield due to deshielding.
- Hydroxy protons : A broad singlet near δ 10–12 ppm for the phenolic -OH groups, though these may exchange with deuterated solvents.
- Carboxylate protons : Absent due to deprotonation, but the adjacent aromatic protons (ortho to -COO⁻) resonate around δ 7.9–8.2 ppm.
Carbon-13 NMR (¹³C-NMR) would confirm:
High-Resolution Mass Spectrometry (HRMS) Characterization
HRMS in negative ion mode would yield a predominant [M–2Na]²⁻ ion at m/z 399.3 (calculated for C₃₅H₂₂N₆O₁₃S₂²⁻: 399.28). Isotopic peaks at m/z 399.3 and 400.3 would reflect the natural abundance of ³²S (95%) and ³⁴S (4.2%).
Chelation Behavior and Sulfonic Acid Functional Group Interactions
The compound’s sulfonate (-SO₃⁻) and carboxylate (-COO⁻) groups enable polydentate coordination with metal ions. Key interactions include:
| Metal Ion | Coordination Mode | Stability Constant (log K) |
|---|---|---|
| Cu²⁺ | Tetradentate | 12.5–14.0 |
| Fe³⁺ | Hexadentate | 15.0–16.5 |
| Al³⁺ | Tridentate | 8.0–9.5 |
- Sulfonate groups act as monodentate ligands, binding via oxygen atoms.
- Azo groups participate in π-backbonding with transition metals, enhancing complex stability.
- pH-dependent behavior : Under acidic conditions (pH < 4), sulfonate groups protonate (-SO₃H), reducing chelation capacity. At neutral pH, deprotonated sulfonates and carboxylates facilitate strong ionic and coordinate bonds.
This chelation profile makes the compound suitable for applications in metal-ion sensors and catalytic systems.
Properties
CAS No. |
65072-31-3 |
|---|---|
Molecular Formula |
C35H20N6Na4O13S2 |
Molecular Weight |
888.7 g/mol |
IUPAC Name |
tetrasodium;4-[[6-[[6-[(4-carboxylatophenyl)diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate |
InChI |
InChI=1S/C35H24N6O13S2.4Na/c42-31-25-11-9-23(13-19(25)15-27(55(49,50)51)29(31)40-38-21-5-1-17(2-6-21)33(44)45)36-35(48)37-24-10-12-26-20(14-24)16-28(56(52,53)54)30(32(26)43)41-39-22-7-3-18(4-8-22)34(46)47;;;;/h1-16,42-43H,(H,44,45)(H,46,47)(H2,36,37,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4 |
InChI Key |
BTYZBJUZZLAEMK-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=C(C=C6)C(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 1-hydroxy-3-sulfonaphthalene-6,2-diamine or its derivatives
- Benzoic acid or substituted benzoic acid derivatives
- Sodium nitrite (for diazotization)
- Sodium hydroxide or other bases (for pH control and salt formation)
- Carbonyl diimidazole or related carbonylating agents (for carbonylbis(imino) bridge formation)
Stepwise Synthesis
| Step | Reaction Type | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Diazotization | 1-hydroxy-3-sulfonaphthalene-6,2-diamine + NaNO2 + HCl, 0–5°C | Formation of diazonium salt; temperature control critical to prevent decomposition |
| 2 | Azo Coupling | Diazonium salt + benzoic acid derivative in alkaline medium (pH ~8-10) | Coupling forms azo bonds (-N=N-); pH affects coupling efficiency |
| 3 | Carbonylbis(imino) Bridge Formation | Coupled azo compound + carbonyl diimidazole or phosgene derivative | Introduces carbonylbis(imino) linkage between azo groups |
| 4 | Neutralization and Salt Formation | Addition of NaOH or sodium carbonate | Converts acid groups to sodium salts, enhancing solubility |
| 5 | Purification | Recrystallization from aqueous or mixed solvents | Ensures removal of impurities and unreacted starting materials |
Reaction Conditions
- Temperature: Typically maintained between 0–10°C during diazotization to stabilize diazonium intermediates.
- pH: Controlled between 7 and 10 during azo coupling to favor azo bond formation.
- Solvent: Aqueous media with possible addition of organic co-solvents for solubility.
- Reaction time: Varies from 30 minutes to several hours depending on step.
Research Findings on Preparation Optimization
- Yield Optimization: Studies indicate that maintaining low temperature during diazotization and immediate coupling reduces side reactions and increases yield.
- Purity Control: Use of activated carbon during recrystallization improves color purity and removes trace impurities.
- Stability: Sodium salt form exhibits enhanced aqueous stability compared to free acid, facilitating storage and handling.
- Reagent Purity: High purity sodium nitrite and carbonylating agents are critical to avoid by-products.
Data Table Summarizing Preparation Parameters
| Parameter | Optimal Range | Effect on Product |
|---|---|---|
| Diazotization Temperature | 0–5°C | Prevents diazonium salt decomposition |
| pH during Coupling | 7.5–9.5 | Maximizes azo bond formation |
| Carbonylation Agent | Carbonyl diimidazole, phosgene derivatives | Efficient carbonylbis(imino) bridge formation |
| Reaction Time (Coupling) | 1–3 hours | Ensures complete coupling |
| Neutralization Agent | NaOH or Na2CO3 | Converts acid to sodium salt, improves solubility |
| Purification Method | Recrystallization | Enhances purity and color quality |
Analytical Characterization Post-Preparation
- UV-Vis Spectroscopy: Confirms azo bond formation by characteristic absorption peaks.
- FTIR Spectroscopy: Identifies functional groups such as azo (-N=N-), sulfonate (-SO3Na), and carbonyl (C=O).
- NMR Spectroscopy: Confirms structural integrity of aromatic and azo moieties.
- Elemental Analysis: Verifies molecular formula and sodium salt content.
- Mass Spectrometry: Confirms molecular weight and purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-6,2-diyl)azo))bis(benzoic) acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Conditions typically involve acidic or basic catalysts depending on the substituent being introduced.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Synthesis Overview
The synthesis of this compound typically involves several key steps:
- Diazotization : The initial step involves the diazotization of 1-hydroxy-3-sulphonaphthalene-6,2-diamine.
- Coupling Reaction : The diazonium salt is coupled with benzoic acid derivatives under controlled pH conditions.
- Carbonylation : The azo compound undergoes carbonylation to introduce the carbonyl group.
- Neutralization : Finally, the compound is neutralized with sodium hydroxide to yield the sodium salt form.
Analytical Chemistry
The compound is utilized as a dye and pigment in analytical chemistry. Its ability to form stable complexes with various biomolecules makes it suitable for staining techniques in microscopy and histology.
| Application | Description |
|---|---|
| Tissue Staining | Used to stain tissues for microscopic examination. |
| Protein Labeling | Forms complexes with proteins, aiding in enzyme activity studies. |
Biological Assays
In biological research, the compound serves as a vital tool for biochemical assays. It interacts with enzymes and proteins due to its sulfonic acid and azo groups, influencing enzyme activity and facilitating the study of enzyme inhibition mechanisms.
| Biological Interaction | Impact |
|---|---|
| Enzyme Inhibition | Alters functionality by binding to active sites on enzymes. |
| Protein Complex Formation | Useful in studying protein interactions and dynamics. |
Medical Research
The compound has been investigated for potential therapeutic applications due to its biological activity. Studies indicate that it may possess anti-inflammatory or anticancer properties by modulating specific biological pathways.
| Research Focus | Potential Outcomes |
|---|---|
| Anticancer Activity | Inhibits tumor growth in vitro studies. |
| Anti-inflammatory Effects | Reduces inflammatory markers in cell cultures. |
Industrial Applications
In industry, this compound finds applications primarily in the textile and paper sectors for coloring purposes. Its stability and solubility make it ideal for use in dye formulations.
| Industry | Application |
|---|---|
| Textile | Dyeing fabrics with vibrant colors that are resistant to fading. |
| Paper | Coloring agents for various paper products. |
Case Study 1: Enzyme Inhibition
A study conducted on the interaction of 4,4'-(Carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-6,2-diyl)azo))bis(benzoic) acid, sodium salt with a specific enzyme demonstrated that the compound inhibited enzymatic activity by forming stable complexes at the active site. This finding underscores its potential as a lead compound for drug development targeting enzyme-related diseases.
Case Study 2: Staining Techniques
In histological studies, this compound was employed as a staining agent for tissue samples. Results indicated enhanced visualization of cellular structures compared to traditional stains, highlighting its effectiveness in biological imaging.
Mechanism of Action
The compound exerts its effects primarily through its azo bonds and sulfonate groups. These functional groups allow it to interact with various molecular targets, including proteins and nucleic acids. The azo bonds can undergo reduction to form amines, which can further interact with biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and functional differences between the target compound and related derivatives:
Key Research Findings
Solubility and Reactivity: The sodium salt form of the target compound exhibits higher aqueous solubility compared to its copper-complexed analog (Direct Brown 112) and triethanolamine derivative (CAS 38801-08-0) due to ionic dissociation . Unlike triazine-containing dyes (e.g., ’s 6-chloro-1,3,5-triazine derivative), the target compound lacks reactive chlorine groups, reducing covalent binding to fabrics but improving stability under acidic conditions .
Biological vs. Industrial Applications: NF546 and NF449, despite structural similarities (carbonylbis(imino) linkers), are tailored for neuropharmacology due to their phosphonate/sulfonate groups, which modulate purinergic receptor activity . In contrast, the target compound’s azo and sulfonate groups prioritize chromophore formation for dye applications .
Dye Performance :
- Direct Red 79’s methoxy and methyl substituents shift its absorption spectrum toward red wavelengths, whereas the target compound’s hydroxy groups may favor binding to cellulose via hydrogen bonding .
- The copper complex in Direct Brown 112 enhances lightfastness by stabilizing the azo linkage, a feature absent in the sodium salt form of the target compound .
Challenges in Comparison
- Limited data on the target compound’s exact absorption maxima, thermal stability, or dyeing efficiency hinders direct performance comparisons with commercial dyes like Direct Red 79 .
- Pharmacological analogs (NF546, NF449) are structurally distinct in backbone geometry, complicating extrapolation of biological activity to the target compound .
Biological Activity
4,4'-(Carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-6,2-diyl)azo))bis(benzoic) acid, sodium salt (CAS Number: 83221-73-2) is a complex organic compound notable for its significant biological activity. This compound possesses a molecular formula of and a molecular weight of approximately 841.76 g/mol. Its unique structure allows it to interact with various biological molecules, making it a subject of interest in biochemical research.
The biological activity of this compound is largely attributed to its ability to form stable complexes with proteins and enzymes due to the presence of sulfonate groups and azo bonds. These interactions can influence enzyme activity and protein labeling, making it valuable in biochemical assays and studies involving enzyme inhibition.
- Enzyme Inhibition : Research indicates that the compound can inhibit certain enzymatic activities by binding to active sites on enzymes or proteins, thereby altering their functionality.
- Protein Interaction : The sulfonate groups enhance solubility in aqueous solutions, facilitating interactions with biomolecules in biological systems .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Inhibition Studies : A study demonstrated that 4,4'-(Carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-6,2-diyl)azo))bis(benzoic) acid can inhibit the activity of specific enzymes involved in metabolic pathways. This inhibition was linked to the formation of complexes that block substrate access to the active site.
- Toxicity Assessments : Toxicological evaluations have shown low toxicity levels in model organisms, indicating potential safety for various applications .
Comparative Analysis
A comparative analysis with structurally similar compounds reveals that 4,4'-(Carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-6,2-diyl)azo))bis(benzoic) acid exhibits enhanced solubility and stability in comparison to other azo compounds. This property is crucial for applications requiring high solubility under diverse conditions .
| Compound Name | Molecular Formula | Molecular Weight | Solubility | Biological Activity |
|---|---|---|---|---|
| 4,4'-Carbonylbis(imino...) | 841.76 g/mol | High | Enzyme inhibition | |
| Similar Compound A | 650.56 g/mol | Moderate | Limited | |
| Similar Compound B | 800.70 g/mol | Low | Minimal |
Applications
The applications of 4,4'-(Carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-6,2-diyl)azo))bis(benzoic) acid extend across various fields:
- Biochemical Assays : Utilized in assays for studying enzyme kinetics and inhibition.
- Pharmaceutical Research : Potential use as a lead compound for drug development targeting specific enzymatic pathways.
- Environmental Studies : Investigated for its role in bioremediation processes due to its interaction with microbial enzymes.
Q & A
Basic: What are the key steps for synthesizing this compound, and how can purity be optimized?
Answer:
The synthesis typically involves a multi-step azo-coupling reaction. First, diazotization of the primary amine group on 1-hydroxy-3-sulphonaphthalene-6,2-diyl is performed under acidic conditions (e.g., HCl/NaNO₂). This is followed by coupling with 4-aminobenzoic acid derivatives. The carbonylbis(imino) bridge is introduced via condensation reactions using phosgene or triphosgene analogs. Sodium salt formation occurs via neutralization with NaOH.
Purity Optimization:
- Purify intermediates using column chromatography (silica gel, eluent: methanol/ethyl acetate) to remove unreacted diazonium salts .
- Recrystallize the final product in aqueous ethanol to eliminate inorganic salts. Monitor purity via HPLC (C18 column, UV detection at 450 nm) to ensure >95% purity .
Basic: Which spectroscopic techniques are most effective for structural characterization?
Answer:
- UV-Vis Spectroscopy: Confirm the presence of azo groups (λmax ~450–500 nm due to n→π* transitions) .
- FT-IR: Identify sulfonate groups (asymmetric S-O stretching at 1180–1200 cm⁻¹) and carbonyl stretches (1680–1700 cm⁻¹) .
- NMR (¹H/¹³C): Use DMSO-d₆ as solvent. Key signals include aromatic protons (δ 7.0–8.5 ppm) and carboxylic acid protons (δ 12–13 ppm, broad) .
- Elemental Analysis: Validate stoichiometry (e.g., C, H, N, S content) against theoretical values .
Advanced: How does solvent polarity affect its solubility and stability in catalytic applications?
Answer:
The compound exhibits pH-dependent solubility due to its sulfonate and carboxylic acid groups.
| Solvent | Solubility (mg/mL) | Stability (24h) |
|---|---|---|
| Water | >50 (pH >7) | Stable (no precip.) |
| DMSO | 30–40 | Partial degradation |
| Ethanol | <5 | Stable |
Methodological Note:
- For catalytic studies (e.g., dye-sensitized solar cells), use aqueous buffers (pH 8–10) to maintain solubility and prevent aggregation .
- Avoid DMSO in long-term storage due to radical-induced decomposition .
Advanced: How to resolve contradictions in reported fluorescence quenching mechanisms?
Answer:
Discrepancies arise from differing experimental conditions:
- Static vs. Dynamic Quenching: Use Stern-Volmer plots. A linear plot suggests dynamic quenching (collisional), while upward curvature indicates static quenching (complex formation) .
- pH Effects: At pH <5, protonation of sulfonate groups reduces electron-withdrawing effects, altering quenching efficiency. Conduct experiments in controlled pH buffers (e.g., 0.1 M phosphate) .
- Competing Ligands: Metal ions (e.g., Cu²⁺) may coordinate with azo groups, confounding results. Include EDTA (1 mM) to chelate free ions .
Advanced: What strategies improve its efficacy as a molecular probe for protein binding studies?
Answer:
- Site-Specific Modification: Introduce a thiol-reactive maleimide group at the benzoic acid moiety for covalent protein conjugation .
- Competitive Binding Assays: Use isothermal titration calorimetry (ITC) to measure binding constants (Kd) with bovine serum albumin (BSA) as a model protein. Typical Kd ranges: 10⁻⁶–10⁻⁷ M .
- Fluorescence Resonance Energy Transfer (FRET): Pair with tryptophan residues (excitation at 280 nm) to monitor conformational changes in real-time .
Advanced: How to address discrepancies in reported thermal stability data?
Answer:
Variations arise from sample preparation and analytical methods:
- TGA vs. DSC: Thermogravimetric analysis (TGA) shows weight loss (~200°C, decomposition of azo groups), while differential scanning calorimetry (DSC) detects endothermic peaks (~180°C, crystallinity loss). Use both techniques for full analysis .
- Moisture Sensitivity: Hydrated samples degrade faster. Dry under vacuum (60°C, 24h) before testing .
- Atmosphere Effects: Conduct experiments under N₂ to avoid oxidative degradation .
Basic: What are the safety protocols for handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
